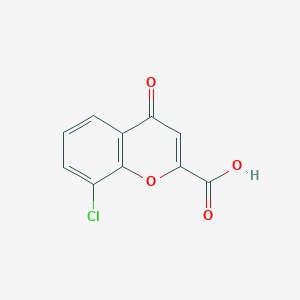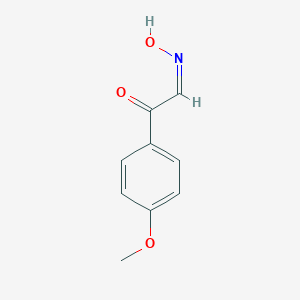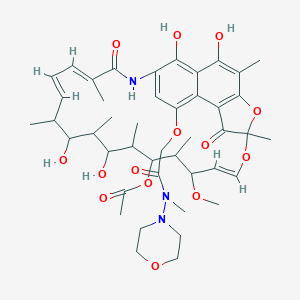
3-Benzyl-6-isopropyl-2,5-morpholinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-6-isopropyl-2,5-morpholinedione, also known as GSK-J4, is a small molecule inhibitor of the histone demethylase JMJD3. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
科学研究应用
3-Benzyl-6-isopropyl-2,5-morpholinedione has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 3-Benzyl-6-isopropyl-2,5-morpholinedione has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 3-Benzyl-6-isopropyl-2,5-morpholinedione has also been shown to reduce inflammation in various animal models of inflammatory diseases, such as rheumatoid arthritis and asthma. Additionally, 3-Benzyl-6-isopropyl-2,5-morpholinedione has been shown to have neuroprotective effects in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
作用机制
3-Benzyl-6-isopropyl-2,5-morpholinedione inhibits the histone demethylase JMJD3 by binding to its active site and preventing it from removing methyl groups from histone H3 lysine 27 (H3K27). This results in the accumulation of H3K27me3, which leads to the repression of target genes that are involved in various cellular processes, such as cell cycle regulation, apoptosis, and inflammation.
生化和生理效应
3-Benzyl-6-isopropyl-2,5-morpholinedione has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, 3-Benzyl-6-isopropyl-2,5-morpholinedione induces cell cycle arrest and apoptosis by upregulating the expression of p21 and Bax, respectively. Inflammatory cells, such as macrophages and T cells, are also affected by 3-Benzyl-6-isopropyl-2,5-morpholinedione, which leads to the reduction of pro-inflammatory cytokines, such as TNF-α and IL-6. In animal models of neurodegenerative disorders, 3-Benzyl-6-isopropyl-2,5-morpholinedione has been shown to reduce neuronal loss and improve cognitive function.
实验室实验的优点和局限性
One of the main advantages of 3-Benzyl-6-isopropyl-2,5-morpholinedione is its specificity towards JMJD3, which makes it a valuable tool for studying the role of this histone demethylase in various biological processes. However, 3-Benzyl-6-isopropyl-2,5-morpholinedione has some limitations for lab experiments, such as its relatively low potency and selectivity compared to other JMJD3 inhibitors. Additionally, the synthesis of 3-Benzyl-6-isopropyl-2,5-morpholinedione is a multi-step process, which may limit its availability and reproducibility.
未来方向
There are several future directions for 3-Benzyl-6-isopropyl-2,5-morpholinedione research, including the development of more potent and selective JMJD3 inhibitors, the identification of new target genes and pathways regulated by JMJD3, and the evaluation of 3-Benzyl-6-isopropyl-2,5-morpholinedione in clinical trials for various diseases. Additionally, the combination of 3-Benzyl-6-isopropyl-2,5-morpholinedione with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential side effects.
Conclusion
In conclusion, 3-Benzyl-6-isopropyl-2,5-morpholinedione is a small molecule inhibitor of the histone demethylase JMJD3, which has potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 3-Benzyl-6-isopropyl-2,5-morpholinedione inhibits JMJD3 by binding to its active site and preventing it from removing methyl groups from histone H3 lysine 27 (H3K27), which leads to the repression of target genes involved in various cellular processes. 3-Benzyl-6-isopropyl-2,5-morpholinedione has various biochemical and physiological effects in different cell types and animal models, and its future directions include the development of more potent and selective JMJD3 inhibitors and the evaluation of 3-Benzyl-6-isopropyl-2,5-morpholinedione in clinical trials.
合成方法
The synthesis of 3-Benzyl-6-isopropyl-2,5-morpholinedione involves a multi-step process, starting from commercially available starting materials. The first step involves the protection of the morpholine nitrogen with a benzyl group, followed by the introduction of an isopropyl group at the 6-position of the morpholine ring. The final step involves the removal of the benzyl group to obtain the desired product. The overall yield of this process is around 30%.
属性
产品名称 |
3-Benzyl-6-isopropyl-2,5-morpholinedione |
|---|---|
分子式 |
C14H17NO3 |
分子量 |
247.29 g/mol |
IUPAC 名称 |
(3S,6R)-3-benzyl-6-propan-2-ylmorpholine-2,5-dione |
InChI |
InChI=1S/C14H17NO3/c1-9(2)12-13(16)15-11(14(17)18-12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,15,16)/t11-,12+/m0/s1 |
InChI 键 |
SWVJEFZSAVLLJK-NWDGAFQWSA-N |
手性 SMILES |
CC(C)[C@@H]1C(=O)N[C@H](C(=O)O1)CC2=CC=CC=C2 |
SMILES |
CC(C)C1C(=O)NC(C(=O)O1)CC2=CC=CC=C2 |
规范 SMILES |
CC(C)C1C(=O)NC(C(=O)O1)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



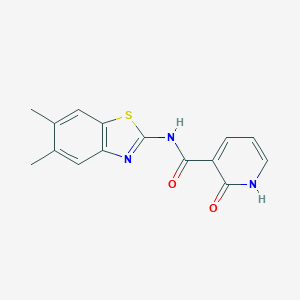
![Methyl {[2,2-bis(dimethylamino)vinyl]imino}(cyano)acetate](/img/structure/B231161.png)
![N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B231163.png)


![(2R,4R,5R)-2-(hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol](/img/structure/B231171.png)

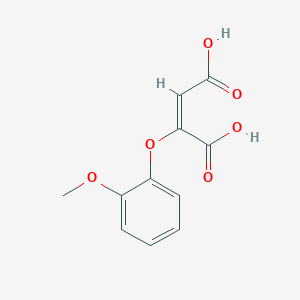


![ethyl 3a,6-dimethyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-1(3aH)-carboxylate](/img/structure/B231191.png)
